4-Cyclopropoxy-2-methoxynicotinonitrile
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Overview
Description
4-Cyclopropoxy-2-methoxynicotinonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a methoxy group at the 2-position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxynicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxynicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-methoxynicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
4-Cyclopropoxy-2-methoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Methoxynicotinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Chloro-2-methoxynicotinonitrile: Contains a chloro group instead of a cyclopropoxy group, which may alter its reactivity and biological activity.
4-Iodo-5-methoxynicotinonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-10-8(6-11)9(4-5-12-10)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
GSSLNGYFZCDHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
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